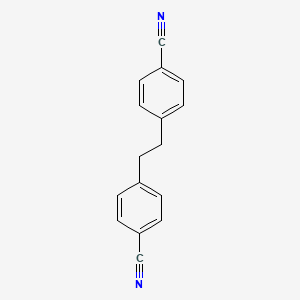

4,4'-Dicyanobibenzyl

Description

4,4'-Dicyanobibenzyl (CAS: 4381-02-6) is a cyanated derivative of bibenzyl, featuring two cyan (–CN) groups at the para positions of each benzene ring. Its molecular formula is C₁₆H₁₂N₂, with a molecular weight of 232.28 g/mol. This compound is a weakly colored solid (pale beige) and serves as a critical intermediate in organic synthesis, particularly in the development of advanced materials, pharmaceuticals, and specialty chemicals . The electron-withdrawing nature of the cyano groups enhances its utility in reactions requiring electron-deficient aromatic systems, such as cross-coupling reactions or polymer synthesis.

Properties

IUPAC Name |

4-[2-(4-cyanophenyl)ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAJACMXZILVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369322 | |

| Record name | 4,4'-DICYANOBIBENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4381-02-6 | |

| Record name | 4,4'-DICYANOBIBENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4'-Dicyanobibenzyl can be synthesized through various synthetic routes, including the following:

Condensation Reaction: This involves the reaction of 4-cyanophenylacetic acid with benzene in the presence of a strong acid catalyst.

Cross-Coupling Reaction: This method uses palladium-catalyzed cross-coupling reactions between 4-cyanophenylboronic acid and benzyl chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4'-Dicyanobibenzyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are employed.

Major Products Formed:

Oxidation: this compound carboxylic acid.

Reduction: 4,4'-Dicyanobibenzylamine.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4,4'-Dicyanobibenzyl has several scientific research applications across different fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be employed in the study of molecular interactions and binding studies.

Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

4,4'-Dicyanobibenzyl is similar to other compounds such as 4,4'-Dicyanophenylmethane and 4,4'-Dicyanobiphenyl. it is unique in its structure and reactivity, which allows for distinct applications and properties. The presence of the ethyl bridge in this compound differentiates it from its counterparts and contributes to its unique chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical properties, reactivity, and applications of 4,4'-Dicyanobibenzyl are best understood in comparison to other bibenzyl derivatives and related aromatic compounds. Below is a detailed analysis:

Substituent Effects on Properties and Reactivity

Key Observations:

- Electronic Effects: Cyano groups in this compound increase electrophilicity compared to electron-donating groups (–OCH₃, –CH₃) in analogs like 4,4'-Dimethylbenzil. This makes it more reactive in nucleophilic aromatic substitutions .

- Thermal Stability: Compounds with rigid substituents (e.g., ketones in 4,4'-Difluorobenzil) exhibit higher melting points than flexible alkyl/cyano derivatives .

Research Findings and Innovations

- Process Improvements : Optimized chloromethylation () reduced impurities in 4,4'-dichloromethylbibenzyl from 20% to <1%, enhancing its suitability for high-purity applications like fluorescent brighteners .

Biological Activity

4,4'-Dicyanobibenzyl is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of two benzyl groups connected by a central carbon atom, with cyano groups (-C≡N) attached to both ends. Its molecular formula is , and it has a molecular weight of 236.27 g/mol. The presence of cyano groups contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated the compound's effectiveness against various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) for several strains was determined, showcasing its potential as an antimicrobial agent.

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Staphylococcus aureus | 32 |

| Candida albicans | 32 |

| Aspergillus niger | 64 |

The highest inhibitory activity was observed against Gram-negative bacteria, particularly E. coli and P. aeruginosa, indicating a broad spectrum of antibacterial efficacy .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that the compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Case Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells:

- Enzyme Inhibition : The cyano groups can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Membrane Disruption : The lipophilic nature of the compound allows it to disrupt microbial membranes, leading to cell death.

- Cell Cycle Modulation : In cancer cells, it influences the expression of proteins involved in cell cycle regulation, promoting apoptosis.

Research Findings

Recent studies have expanded the understanding of the biological activities associated with this compound:

- Antimicrobial Evaluation : A comprehensive evaluation revealed that structural modifications could enhance its antimicrobial potency. Derivatives with electron-withdrawing groups showed improved activity against resistant strains .

- Anticancer Mechanisms : Investigations into its anticancer properties highlighted the role of oxidative stress in mediating cell death. The compound was found to increase reactive oxygen species (ROS) levels in cancer cells, contributing to apoptosis .

- Structure-Activity Relationship (SAR) : Studies have indicated that variations in substituents on the benzyl rings significantly affect both antimicrobial and anticancer activities, suggesting a need for further optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.